molecular formula C14H17N3O3S B2384292 N-(1-cyanocyclobutyl)-3-methanesulfonamido-N-methylbenzamide CAS No. 1280944-72-0

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N-methylbenzamide

Cat. No.: B2384292
CAS No.: 1280944-72-0
M. Wt: 307.37
InChI Key: QMVZYTRBNKEODL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N-methylbenzamide is a complex organic compound with a unique structure that includes a cyanocyclobutyl group, a methanesulfonamido group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-methanesulfonamido-N-methylbenzamide typically involves multiple steps. One common method involves the reaction of 1-cyanocyclobutylamine with 3-methanesulfonyl-N-methylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanocyclobutyl group to an amine or other functional groups.

    Substitution: The methanesulfonamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-methanesulfonamido-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-3-(phenylamino)propanamide
  • N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

N-(1-cyanocyclobutyl)-3-methanesulfonamido-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(methanesulfonamido)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-17(14(10-15)7-4-8-14)13(18)11-5-3-6-12(9-11)16-21(2,19)20/h3,5-6,9,16H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVZYTRBNKEODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)NS(=O)(=O)C)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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